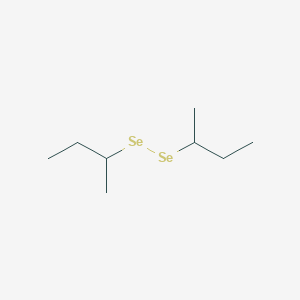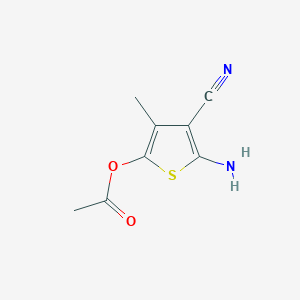
5-Amino-4-cyano-3-methylthiophen-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-cyano-3-methylthiophen-2-yl acetate: is a heterocyclic compound that contains a thiophene ring substituted with amino, cyano, and acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-cyano-3-methylthiophen-2-yl acetate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions. This method is economical and versatile, allowing for the large-scale production of cyanoacetamide derivatives .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-amino-4-cyano-3-methylthiophen-2-yl acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of new materials with unique electronic properties .
Biology and Medicine: It can be used in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-amino-4-cyano-3-methylthiophen-2-yl acetate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiophene ring can also participate in π-π interactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
5-Amino-4-cyano-3-methylthiophene: Similar structure but lacks the acetate group.
4-Cyano-3-methylthiophen-2-yl acetate: Similar structure but lacks the amino group.
5-Amino-3-methylthiophen-2-yl acetate: Similar structure but lacks the cyano group.
Uniqueness: The presence of both amino and cyano groups in 5-amino-4-cyano-3-methylthiophen-2-yl acetate makes it unique compared to its analogs. These functional groups provide additional sites for chemical reactions and interactions, enhancing its versatility in various applications .
Eigenschaften
CAS-Nummer |
543694-42-4 |
|---|---|
Molekularformel |
C8H8N2O2S |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
(5-amino-4-cyano-3-methylthiophen-2-yl) acetate |
InChI |
InChI=1S/C8H8N2O2S/c1-4-6(3-9)7(10)13-8(4)12-5(2)11/h10H2,1-2H3 |
InChI-Schlüssel |
HHWYYATYGRXGLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C#N)N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


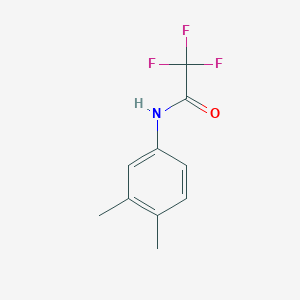
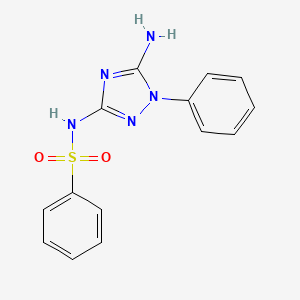
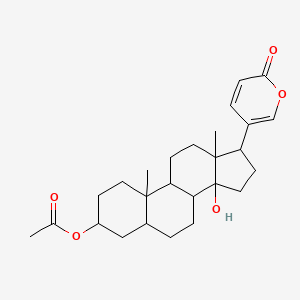
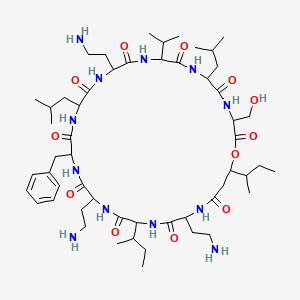
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)

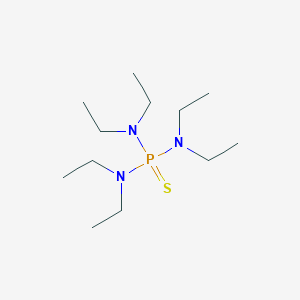
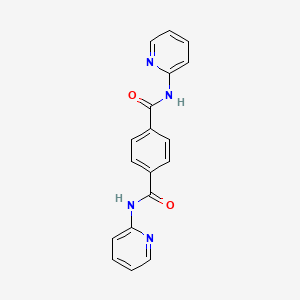
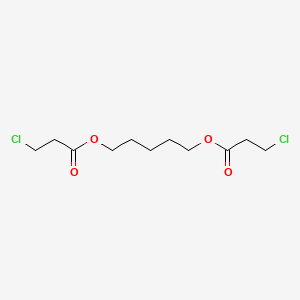
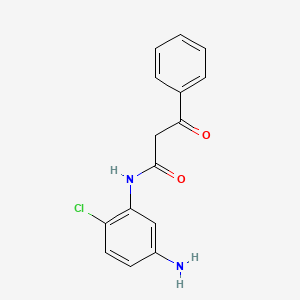
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
